Stereoselective Pharmacokinetics: (R)-Pranoprofen Exhibits Significantly Lower Systemic Exposure in Vivo
d-Pranoprofen ((R)-(-)-pranoprofen) displays profoundly different pharmacokinetics compared to its antipode, S-(+)-pranoprofen. In a 2023 study administering a 5.0 mg/kg oral dose of racemic pranoprofen to rats, the S-(+)-enantiomer's maximum plasma concentration (Cmax) was 1.79 times greater and its total systemic exposure (AUC0-∞) was 1.90 times greater than that of the R-(-)-enantiomer [1].
| Evidence Dimension | In Vivo Pharmacokinetics (Oral, Rat Model) |
|---|---|
| Target Compound Data | d-Pranoprofen (R-(-)-enantiomer): Cmax and AUC0-∞ values are used as a baseline for the lower-exposure enantiomer. |
| Comparator Or Baseline | S-(+)-pranoprofen (the other enantiomer in the racemate) |
| Quantified Difference | S-(+)-pranoprofen Cmax is 1.79x higher; AUC0-∞ is 1.90x higher than d-Pranoprofen. |
| Conditions | Male Sprague-Dawley rats administered 5.0 mg/kg oral racemic pranoprofen. |
Why This Matters
For studies on metabolism, toxicity, or drug-drug interactions, using the single enantiomer is essential to avoid the confounding effects of a 1.9-fold difference in exposure between two simultaneously dosed, pharmacologically distinct compounds.
- [1] Chiral LC-MS/MS method development for the enhanced separation and determination of pranoprofen enantiomers and its application to a stereoselective pharmacokinetic study. Microchemical Journal, 2024, 196, 109523. View Source
